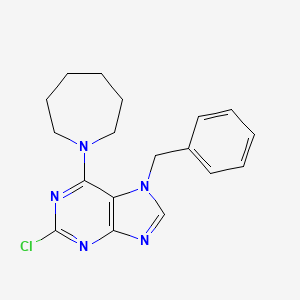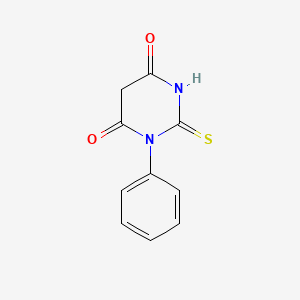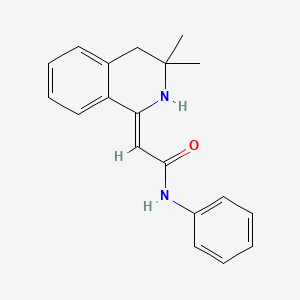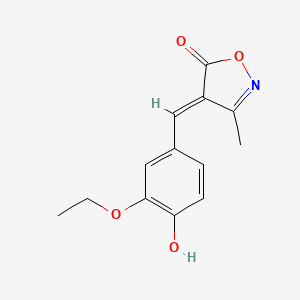
6-(azepan-1-yl)-7-benzyl-2-chloro-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(azepan-1-yl)-7-benzyl-2-chloro-7H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a purine core substituted with an azepane ring, a benzyl group, and a chlorine atom, making it a molecule of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-yl)-7-benzyl-2-chloro-7H-purine typically involves multi-step organic reactions
Formation of the Purine Core: The purine core can be synthesized from simple starting materials like formamide and glycine through a series of condensation and cyclization reactions.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the purine core.
Benzylation: The benzyl group is typically introduced through a benzylation reaction, using benzyl halides in the presence of a base.
Chlorination: The chlorine atom is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the chlorine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Dechlorinated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(azepan-1-yl)-7-benzyl-2-chloro-7H-purine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various chemical products.
Mecanismo De Acción
The mechanism of action of 6-(azepan-1-yl)-7-benzyl-2-chloro-7H-purine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azepane ring and benzyl group can enhance its binding affinity and specificity, while the chlorine atom may influence its reactivity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
6-(azepan-1-yl)-7H-purine: Lacks the benzyl and chlorine substituents, potentially altering its biological activity and chemical reactivity.
7-benzyl-2-chloro-7H-purine: Lacks the azepane ring, which may affect its binding properties and solubility.
6-(azepan-1-yl)-2-chloro-7H-purine: Similar structure but without the benzyl group, which can influence its overall activity and application.
Uniqueness
6-(azepan-1-yl)-7-benzyl-2-chloro-7H-purine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the azepane ring, benzyl group, and chlorine atom together makes it a versatile compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H20ClN5 |
|---|---|
Peso molecular |
341.8 g/mol |
Nombre IUPAC |
6-(azepan-1-yl)-7-benzyl-2-chloropurine |
InChI |
InChI=1S/C18H20ClN5/c19-18-21-16-15(17(22-18)23-10-6-1-2-7-11-23)24(13-20-16)12-14-8-4-3-5-9-14/h3-5,8-9,13H,1-2,6-7,10-12H2 |
Clave InChI |
MFNWOJPBKWLYPK-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C2=NC(=NC3=C2N(C=N3)CC4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11621842.png)
![2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11621845.png)
![ethyl (2Z)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621851.png)

![diallyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621855.png)
![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B11621856.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621862.png)


![N-(1-naphthyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide](/img/structure/B11621877.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11621887.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(4-methylphenyl)acetamide](/img/structure/B11621895.png)
![2-(morpholin-4-yl)ethyl 3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11621900.png)

